molecular formula C13H22BNO2 B1396620 (4-((Diisopropylamino)methyl)phenyl)boronic acid CAS No. 1025900-35-9

(4-((Diisopropylamino)methyl)phenyl)boronic acid

Cat. No. B1396620
M. Wt: 235.13 g/mol
InChI Key: MWEBNHUKQKORGU-UHFFFAOYSA-N
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Description

“(4-((Diisopropylamino)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H22BNO2 . It is used to study enhanced carbohydrate structural selectivity in ion mobility-mass spectrometry analyses .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry. They are used in cross-coupling reactions, catalysis, and as bioactive compounds . The synthetic processes used to obtain these active compounds are also referred .


Molecular Structure Analysis

The molecular structure of “(4-((Diisopropylamino)methyl)phenyl)boronic acid” contains a total of 39 bonds; 17 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They are used in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can be monitored using 11B NMR spectroscopy . This method can determine the pKa of the most commonly used phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin as prototypical diols .

Scientific Research Applications

Carbohydrate Recognition and Sensing

(4-((Diisopropylamino)methyl)phenyl)boronic acid plays a crucial role in the field of carbohydrate recognition and sensing. Boronic acids have been shown to effectively complex with model glycopyranosides under physiological conditions. This property is significant for designing oligomeric receptors and sensors targeting cell-surface glycoconjugates, potentially expanding boronic acids' application in selective recognition of these vital biomolecules (Dowlut & Hall, 2006).

Multifunctional Compound Synthesis

Research has demonstrated the synthesis of compounds where boronic acids are integrated with aminophosphonic acid groups, leading to potential new applications. This integration offers opportunities for the creation of multifunctional compounds with varied uses in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Chiral Molecule Development

The development of chiral molecules using (4-((Diisopropylamino)methyl)phenyl)boronic acid has been explored. For instance, derivatives of this compound have been synthesized with high enantiomeric excess, indicating their potential in producing planar chiral bifunctional ferrocene derivatives. This application is crucial for asymmetric synthesis and chiral molecule development (Batsanov et al., 2007).

Fluorescent Probe Development

This compound has been utilized in developing boron dipyrromethene (BODIPY)-based fluorometric probes for detecting hypochlorous acid. This application is particularly relevant in biomedical research for detecting specific biological molecules or ions in live cells (Liu, Vedamalai, & Wu, 2013).

Nanotechnology and Biomaterials

Phenyl boronic acids, including (4-((Diisopropylamino)methyl)phenyl)boronic acid, are integral in nanotechnology and biomaterials research. They can bind ligands like saccharides, making them suitable for applications in saccharide recognition and as part of drug delivery systems (Mu et al., 2012).

Biomedical Applications

In the biomedical field, boronic acid polymers, derived from compounds like (4-((Diisopropylamino)methyl)phenyl)boronic acid, have found applications in treating conditions such as HIV, obesity, diabetes, and cancer. These polymers are noted for their unique reactivity and responsive nature, making them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).

Boronate Affinity Chromatography

This compound has been used in the synthesis and investigation of boronate affinity chromatography ligands. The introduction of a boronic acid group into these ligands aids in their application in chromatography, particularly in esterifying with catechols under neutral pH conditions (Liu, Hubbard, & Scouten, 1995).

Enzyme Inhibition Studies

It has been employed in the study of enzyme inhibition, particularly inhibiting class C beta-lactamases. The aromatic boronic acids studied, including variants of phenylboronic acid, have shown reversible inhibition of these enzymes, which is significant in antibiotic resistance research (Beesley et al., 1983).

Safety And Hazards

Phenyl boronic acids, which include “(4-((Diisopropylamino)methyl)phenyl)boronic acid”, can cause skin irritation and serious eye irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Future Directions

Boronic acids, including “(4-((Diisopropylamino)methyl)phenyl)boronic acid”, have potential applications in various fields. For instance, they can be used in the synthesis of BODIPY dyes, which are functional and modular fluorescent tools for the tethering of the glycan domain of antibodies .

properties

IUPAC Name

[4-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-5-7-13(8-6-12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEBNHUKQKORGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Diisopropylamino)methyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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